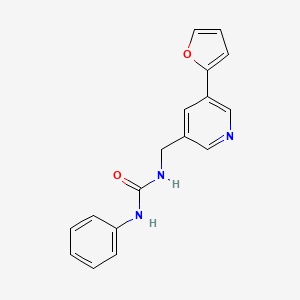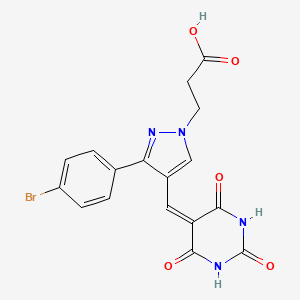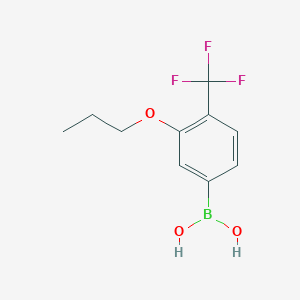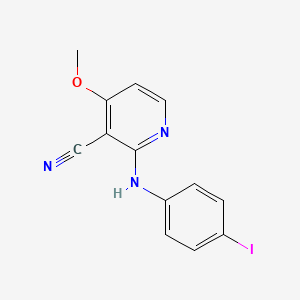![molecular formula C24H24N2O2 B2393008 2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034576-59-3](/img/structure/B2393008.png)
2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as BPIP, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BPIP is a synthetic compound that has been shown to have unique biochemical and physiological effects, making it a promising tool for investigating various biological processes.
科学的研究の応用
Structural Analysis and Hydrogen Bonding Patterns
Compounds with structural elements similar to "2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone" have been characterized by their hydrogen-bonding patterns. For example, enaminones and their analogues demonstrate intricate hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. These structures are further stabilized by weak interactions such as C-H...Br, Br...O, C-H...π, and C-H...O interactions, contributing to their crystal structures (Balderson et al., 2007).
Synthesis and Antibacterial Activity
The microwave-assisted synthesis of compounds containing piperidine rings has been shown to be an efficient method to produce compounds with potential antibacterial activity. For instance, compounds synthesized through reactions involving piperidine and specific aryl aldehydes under microwave irradiation have been screened for their antibacterial properties, demonstrating the utility of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Corrosion Inhibition
Certain Schiff bases, which are structurally related to the query compound, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. These studies highlight the potential of such compounds to act as effective corrosion inhibitors, with their efficiency correlating to their chemical structures (Hegazy et al., 2012).
Catalytic and Luminescent Properties
Complexes involving ligands with structural features similar to the query compound have been synthesized and studied for their catalytic behaviors and luminescent properties. These studies provide insights into the potential applications of such compounds in catalysis and as materials with unique optical properties, underscoring the versatility of these molecular frameworks in scientific research (Sun et al., 2007).
特性
IUPAC Name |
2-(4-phenylphenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(18-19-6-8-21(9-7-19)20-4-2-1-3-5-20)26-16-12-23(13-17-26)28-22-10-14-25-15-11-22/h1-11,14-15,23H,12-13,16-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWSQQFCDVRCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)
![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2392939.png)


![1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2392942.png)

![2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B2392945.png)
![N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392946.png)

